2,3-Bis(chloromethyl)pyridine

説明

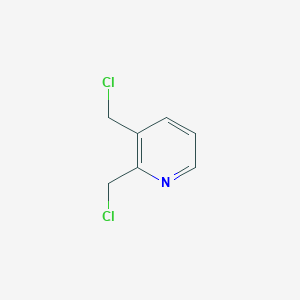

Molecular Formula: C₇H₇Cl₂N CAS No.: 45754-12-9 Structure: A pyridine ring substituted with chloromethyl (-CH₂Cl) groups at the 2 and 3 positions. Key Properties:

- High reactivity due to the electron-withdrawing pyridine ring and labile chloromethyl groups.

- Versatile in nucleophilic substitution reactions, enabling applications in organic synthesis and ligand design .

- Molecular weight: 176.04 g/mol, with purity grades optimized for industrial and research use .

特性

IUPAC Name |

2,3-bis(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHDTLFJPYRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561227 | |

| Record name | 2,3-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45754-12-9 | |

| Record name | 2,3-Bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chloromethylation of Pyridine Derivatives

One of the most common synthetic routes to this compound involves the chloromethylation of pyridine derivatives. This method typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The process introduces chloromethyl groups at the 2- and 3-positions of the pyridine ring through electrophilic substitution.

-

Pyridine derivative + Formaldehyde + HCl + ZnCl2 → this compound

-

- Catalyst: Zinc chloride (ZnCl2)

- Reagents: Formaldehyde and hydrochloric acid

- Temperature: Controlled to optimize substitution at 2,3-positions

- Solvent: Often aqueous or mixed solvents suitable for chloromethylation

-

Industrial processes optimize this reaction for cost-effectiveness and scalability, often using continuous flow reactors and advanced purification to achieve high purity suitable for downstream applications.

Thionyl Chloride-Mediated Conversion of Pyridyl Carbinols

Another well-documented method involves the conversion of pyridyl carbinols (hydroxymethyl pyridines) to chloromethyl derivatives using thionyl chloride (SOCl2). This method is particularly useful for preparing chloromethylpyridine hydrochlorides with high purity.

-

- The appropriate pyridyl carbinol is reacted with a slight excess of thionyl chloride in an organic solvent such as toluene.

- The reaction is typically performed under nitrogen atmosphere with temperature control (23–35 °C).

- After completion, the product precipitates as a hydrochloride salt, which is isolated by filtration and washed with toluene.

- Drying under vacuum yields the chloromethylpyridine hydrochloride as a crystalline solid.

-

For 3-chloromethylpyridine hydrochloride, 0.4 mol of 3-pyridyl carbinol was slowly added to 0.428 mol of thionyl chloride in toluene at 25 °C. The mixture was stirred for 1 hour at room temperature, followed by vacuum application for 2 hours to precipitate the product. The isolated yield was 97% with 99.1% assay purity and 99.8% HPLC purity.

-

This method can be adapted for this compound by starting from the corresponding dihydroxymethylpyridine precursor, allowing selective chlorination at both positions.

Alternative Chlorinating Agents and Conditions

While thionyl chloride is the most commonly used chlorinating agent, other reagents such as nitrosyl chloride (NOCl) and phosphorus pentachloride (PCl5) have been explored for chloromethylation reactions in pyridine chemistry. These agents can provide different reaction kinetics and selectivity profiles but are less commonly used for this compound due to handling and safety considerations.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Solvent | Temperature Range (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Chloromethylation (Formaldehyde + HCl + ZnCl2) | Pyridine derivative | In situ generated chloromethyl species | Aqueous/mixed | Ambient to reflux | Moderate to High (varies) | High (dependent on purification) | Industrially scalable, cost-effective |

| Thionyl Chloride Conversion | Pyridyl carbinol (hydroxymethyl) | Thionyl chloride (SOCl2) | Toluene | 23–35 | Up to 97 | >99 (HPLC) | High purity, crystalline product |

| Nitrosyl Chloride / PCl5 | Pyridyl alcohol derivatives | NOCl, PCl5 | Organic solvents | Variable | Variable | Variable | Less common, safety concerns |

Research Findings and Analysis

Purity and Yield: The thionyl chloride method provides excellent yields (up to 97%) and high purity (>99% by HPLC), making it suitable for pharmaceutical-grade intermediates.

Reaction Control: Temperature control during the addition of pyridyl carbinol to thionyl chloride is critical to prevent side reactions and ensure selective chlorination.

Industrial Relevance: The chloromethylation method using formaldehyde and HCl is widely used in industry due to its simplicity and scalability, although it may require extensive purification steps to achieve high purity.

Safety and Environmental Considerations: Use of thionyl chloride requires careful handling due to its corrosive and toxic nature. Proper scrubbing and ventilation are necessary to manage gaseous byproducts.

Adaptability: The methods described can be adapted to synthesize various chloromethylpyridine isomers by selecting appropriate starting materials and reaction conditions.

化学反応の分析

Types of Reactions: 2,3-Bis(chloromethyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.

Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

Major Products Formed:

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Methylpyridine derivatives.

科学的研究の応用

Scientific Research Applications of 2,3-Bis(chloromethyl)pyridine

This compound, with the chemical formula , is a versatile organic compound that has found applications in various scientific research fields. Its unique substitution pattern, featuring two chloromethyl groups at the 2 and 3 positions of the pyridine ring, allows for distinct reactivity and multiple sites for chemical modification, making it a valuable building block in synthetic chemistry.

Chemical Synthesis

This compound serves as a crucial building block for synthesizing more complex pyridine derivatives and coordination compounds. It is synthesized through chloromethylation processes, typically involving the reaction of pyridine derivatives with formaldehyde and hydrochloric acid, often using a catalyst like zinc chloride. Another method employs thionyl chloride in solvents such as toluene or dimethylformamide, providing efficient and safe control over the reaction to yield high-purity products. The chloromethyl groups can undergo substitution reactions with nucleophiles like amines or thiols, and the compound can be oxidized to form pyridine N-oxides or reduced to form methylpyridine derivatives.

Biological Applications

The compound exhibits significant biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial in various biochemical processes, including enzyme inhibition and pharmaceutical development.

Enzyme Inhibition: this compound is used to study enzyme mechanisms by forming stable complexes with enzyme active sites. By covalently binding to these active sites, it alters enzyme functionality, making it a valuable tool for understanding metabolic pathways and developing therapeutic agents.

Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceuticals, including proton pump inhibitors like Rabeprazole, which is used to treat stomach ulcers. The compound is also utilized in synthesizing derivatives that exhibit antituberculous activity, highlighting its potential in treating infectious diseases.

Herbicide Development: Chlorinated pyridines, including this compound, have been investigated for their effectiveness as herbicides . These compounds can be used to create novel herbicides.

Case Studies

Enzyme Studies: Research has demonstrated the effectiveness of this compound in inhibiting certain enzymes by covalently binding to their active sites, thus altering their functionality. These studies are crucial for understanding metabolic pathways and developing therapeutic agents.

Synthesis of Antituberculous Compounds: A notable application includes its use in synthesizing derivatives that exhibit antituberculous activity, showcasing its potential in treating infectious diseases.

作用機序

The mechanism of action of 2,3-Bis(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Differentiators

| Parameter | This compound | 2,6-Bis(chloromethyl)pyridine | 5-Bromo-2,3-bis(chloromethyl)pyridine |

|---|---|---|---|

| Steric Effects | High (adjacent groups) | Moderate (distal groups) | High (Br adds bulk) |

| Coordination Chemistry | Limited to bidentate ligands | Tridentate ligand capability | Bidentate with enhanced electrophilicity |

| Thermal Stability | Moderate | High | Low (Br reduces stability) |

生物活性

2,3-Bis(chloromethyl)pyridine is a chlorinated derivative of pyridine that exhibits significant biological activity due to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to play a crucial role in various biochemical processes and applications, including enzyme inhibition and the development of pharmaceuticals.

The mechanism of action for this compound involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. This property makes it particularly useful in studying enzyme mechanisms and developing enzyme inhibitors.

Biological Applications

This compound has been employed in several biological applications, including:

- Enzyme Inhibition : The compound is used to investigate enzyme mechanisms by forming stable complexes with enzyme active sites.

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors like Rabeprazole.

- Herbicide Development : The compound's reactivity allows for the creation of novel herbicides based on its structure .

Toxicological Profile

The toxicological assessment of this compound reveals several health endpoints that need consideration:

| Endpoint | Description |

|---|---|

| Carcinogenicity | Potentially carcinogenic based on structural similarity to other chlorinated compounds. |

| Reproductive Toxicity | Limited data available; further research required. |

| Specific Target Organ Toxicity | May affect liver and kidney functions based on animal studies. |

| Genotoxicity | Potential for DNA damage; requires further investigation. |

| Acute Toxicity | Exhibits moderate acute toxicity; safety precautions recommended during handling. |

Case Studies

Several studies have highlighted the biological activity and applications of this compound:

- Enzyme Studies : Research has shown that this compound can effectively inhibit certain enzymes by binding covalently to their active sites, thus altering their functionality. These studies are crucial for understanding metabolic pathways and developing therapeutic agents.

- Synthesis of Antituberculous Compounds : A notable application includes its use in synthesizing derivatives that exhibit antituberculous activity, showcasing its potential in treating infectious diseases .

- Herbicidal Properties : Investigations into chlorinated pyridines have revealed their effectiveness as herbicides, indicating that this compound may share similar properties.

Q & A

Q. What are the established synthetic routes for 2,3-Bis(chloromethyl)pyridine, and how are intermediates purified?

- Methodology : A common approach involves cyclization reactions using sodium hydride as a base. For example, this compound can be synthesized via nucleophilic substitution by reacting pyridine derivatives with chloromethylating agents like chloromethyl ethers. Diethyl acetamidomalonate may act as a stabilizing agent during cyclization to minimize side reactions . Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) are standard methods. NMR and mass spectrometry (MS) confirm purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : H and C NMR identify chloromethyl group positions and confirm substitution patterns (e.g., δ 4.5–5.0 ppm for –CHCl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic chlorine patterns.

- X-ray Crystallography : Resolves structural ambiguities in regioisomeric mixtures, which may arise during synthesis .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to its volatility and irritancy.

- Store at 0–6°C in airtight containers to prevent degradation .

- Neutralize waste with sodium bicarbonate before disposal to avoid releasing toxic HCl gas .

Advanced Research Questions

Q. How can nucleophilic substitution reactions of this compound be optimized for selective functionalization?

- Design Strategy :

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols.

- Temperature Control : Lower temperatures (0–5°C) reduce competing elimination reactions.

- Stoichiometry : Use 2–3 equivalents of nucleophile (e.g., piperazine) to ensure complete substitution .

- Example : Substitution with fluorophores (e.g., aminonaphthalimide) enables applications in Hg chemosensors .

Q. How can contradictory data in reaction yields or regioselectivity be resolved during synthesis?

- Analysis :

- Regioisomer Identification : Use H-H COSY NMR or NOESY to distinguish between 2,3- and 2,6-substituted products.

- Reaction Monitoring : TLC or HPLC tracks intermediate formation. For example, cyclization with diethyl acetamidomalonate may yield regioisomeric tetrahydronaphthyridines, requiring gradient elution for separation .

Q. What strategies improve reaction efficiency in multi-step syntheses involving this compound?

- Optimization :

- One-Pot Reactions : Combine chloromethylation and substitution steps to reduce purification steps.

- Catalysis : Transition metals (e.g., Pd) catalyze cross-coupling reactions of halogenated intermediates .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., from 24 hrs to 2 hrs) while maintaining yield .

Q. What emerging applications leverage the reactivity of this compound in materials science?

- Case Study :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。